Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
This compound is a fluoroquinolone derivative . Fluoroquinolones are a type of broad-spectrum antibiotics that are commonly used in the treatment of bacterial infections .
Molecular Structure Analysis
The molecular formula of this compound is C14H11F3N2O4 . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 429.5±55.0 °C and a predicted density of 1.49±0.1 g/cm3 . It is very slightly soluble, with a solubility of 0.79 g/L at 25 ºC .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of various complex quinolone derivatives. For instance, it is utilized in the preparation of Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction processes. This intermediate is further reacted with α-acetyl-N-arylhydrazonoyl chlorides to yield 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines, demonstrating site-selective nucleophilic addition and cyclocondensation reactions (Zahra et al., 2007). Similarly, it plays a crucial role in generating key intermediates for the synthesis of prulifloxacin (NM441), showcasing its importance in the development of new tricyclic quinolone antibiotics (Matsuoka et al., 1997).
Antibacterial Activity
Research on the substitution patterns of the quinolone nucleus, including this compound derivatives, has led to the identification of compounds with significant antibacterial activity. These studies have resulted in the synthesis of 6,7, and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which possess enhanced activity against both Gram-positive and Gram-negative bacteria compared to existing antibiotics (Koga et al., 1980).
Anticancer Activity
The quest for new anticancer agents has also utilized this compound as a precursor. For example, the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives from this compound and their evaluation against breast cancer MCF-7 cell lines revealed compounds with significant anticancer activity, showcasing the potential for the development of new therapeutic agents in oncology (Gaber et al., 2021).
Photophysical Studies
Furthermore, this compound derivatives have been explored in photophysical studies, particularly investigating the photoreaction mechanisms of fluoroquinolones in aqueous solutions. These studies contribute to understanding the photochemical properties of fluoroquinolone antibiotics and their interaction with light, which is crucial for optimizing their stability and efficacy in various pharmaceutical formulations (Cuquerella et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-3-21-13(20)7-5-18(17-2)11-6(12(7)19)4-8(14)9(15)10(11)16/h4-5,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLIDSWDHUJJNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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